molecular formula C11H8ClNO4 B1219402 3-Acetamido-5-chloro-2-benzofurancarboxylic acid

3-Acetamido-5-chloro-2-benzofurancarboxylic acid

Cat. No. B1219402
M. Wt: 253.64 g/mol
InChI Key: WDSQIXUDTWCQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-5-chloro-2-benzofurancarboxylic acid is a member of benzofurans.

Scientific Research Applications

Synthesis and Preparation

  • A study by Dudley, Morshed, and Hossain (2009) discusses the preparation of related 3-Benzofurancarboxylic acid derivatives, focusing on convenient methods and safety in synthesis.

Antimicrobial Properties

  • Research by Kossakowski et al. (2010) and Ostrowska et al. (2013) identified antimicrobial activities in benzofurancarboxylic acid derivatives against various bacteria and fungi, highlighting their potential in fighting infections.

Application in Cytotoxicity and Anti-inflammatory Agents

Intermediates in Drug Synthesis

  • Research by Willemsens et al. (2004) describes the synthesis of a benzofurancarboxylic acid derivative as an intermediate in the creation of pharmaceuticals, emphasizing the importance of these compounds in drug development.

Structural and Chemical Analysis

  • Investigations by García-Martín, de Paz Báñez, and Galbis (2000) and Bhagyasree et al. (2013) detail the structural and chemical analysis of benzofurancarboxylic acid derivatives, contributing to a deeper understanding of their properties and potential applications.

properties

Product Name

3-Acetamido-5-chloro-2-benzofurancarboxylic acid

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

3-acetamido-5-chloro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO4/c1-5(14)13-9-7-4-6(12)2-3-8(7)17-10(9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

WDSQIXUDTWCQJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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